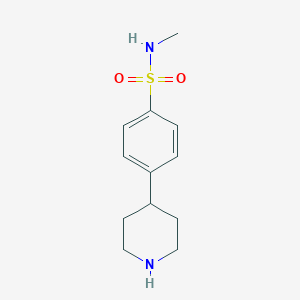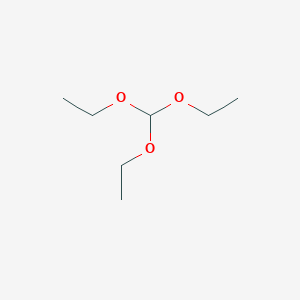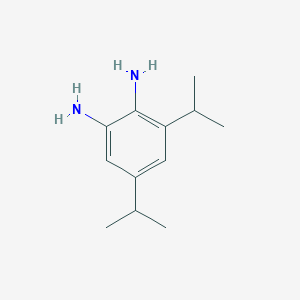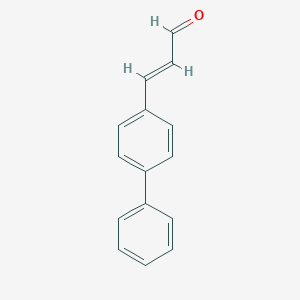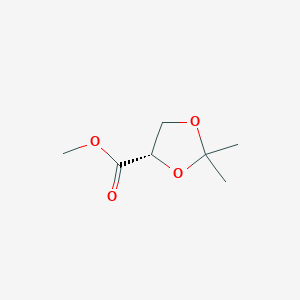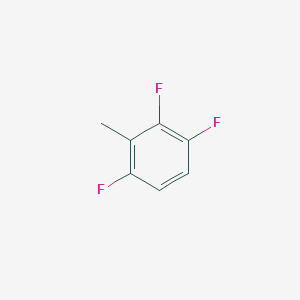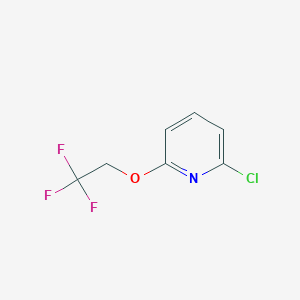
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is achieved from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, reaching an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This synthesis pathway highlights the complexity and the efficiency of producing chloro-trifluoroethoxy pyridine derivatives.
Molecular Structure Analysis
Molecular structure analysis of 2-Chloro-6-(trifluoromethyl)pyridine, which shares a similar structural framework, was characterized using FT-IR, 1H and 13C NMR experiments. Theoretical computations using HF and DFT methods with various basis sets provided insights into molecular structural parameters, vibrational frequencies, and chemical shifts, comparing well with experimental data. This detailed spectroscopic and computational analysis underlines the structural complexity and stability of these compounds (M. Evecen et al., 2017).
Chemical Reactions and Properties
2-Chloro-6-trifluoromethylpyridine undergoes various nucleophilic substitutions, demonstrating the reactivity of the chloro and trifluoromethyl groups in the pyridine ring. The introduction of a trialkylsilyl group at specific positions on the pyridine ring can influence the directionality of these substitutions, showcasing the synthetic versatility and reactivity of such compounds (M. Schlosser et al., 2005).
Aplicaciones Científicas De Investigación
Application in Positron Emission Tomography (PET)
- Scientific Field : Health sciences/Molecular medicine and Physical sciences/Chemistry .
- Summary of the Application : The 2,2,2-trifluoroethoxy group, which is similar to the compound you mentioned, is increasingly used in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group. This provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
Application in Anti-Cancer and Anti-Diabetic Drug Development
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles derivatives, which are structurally related to the compound you mentioned, have been synthesized and evaluated as potential candidates for anti-cancer and anti-diabetic agents .
- Methods of Application or Experimental Procedures : The manuscript discusses the synthesis, characterization, in-silico studies, and biological evaluation of these new 2,5-bis(2,2,2-trifluoroethoxy)phenyl-based 1,3,4-Oxadiazoles .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the search results .
Application in High Energy Density Lithium Metal Batteries
- Scientific Field : Physical sciences/Chemistry .
- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .
Application in Drug Discovery and Development
- Scientific Field : Health sciences/Molecular medicine .
- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .
Application in High Energy Density Lithium Metal Batteries
- Scientific Field : Physical sciences/Chemistry .
- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .
Application in Drug Discovery and Development
- Scientific Field : Health sciences/Molecular medicine .
- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .
Propiedades
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMSUQXNPIXZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

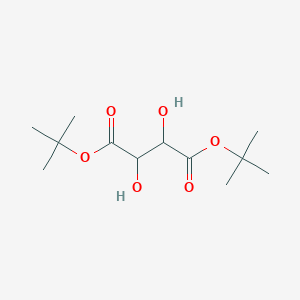
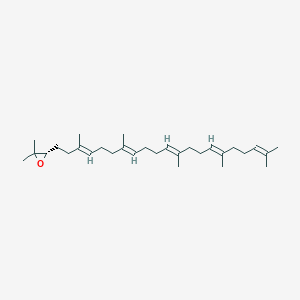
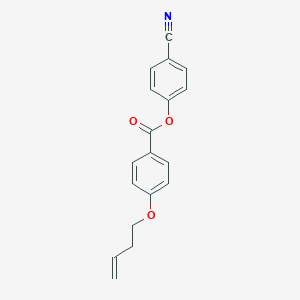
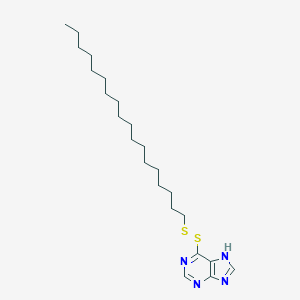
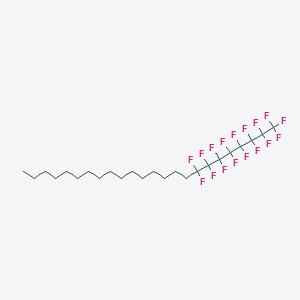
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
